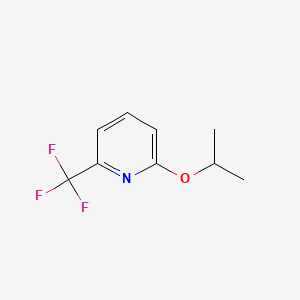
2-Isopropoxi-6-(trifluorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a pyridine ring
Aplicaciones Científicas De Investigación
2-Isopropoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon–carbon bonds .
Métodos De Preparación
The synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with isopropanol in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-Isopropoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Isopropoxy-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethyl)pyridine: This compound is a precursor in the synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine and shares similar structural features.
2-Methoxy-6-(trifluoromethyl)pyridine: Another analog with a methoxy group instead of an isopropoxy group, which may exhibit different reactivity and properties.
2-Isopropoxy-4-(trifluoromethyl)pyridine: A positional isomer with the trifluoromethyl group at the 4-position instead of the 6-position, leading to different chemical behavior.
Propiedades
IUPAC Name |
2-propan-2-yloxy-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)14-8-5-3-4-7(13-8)9(10,11)12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWPCFCUHYPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682462 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-41-4 |
Source


|
| Record name | Pyridine, 2-(1-methylethoxy)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)
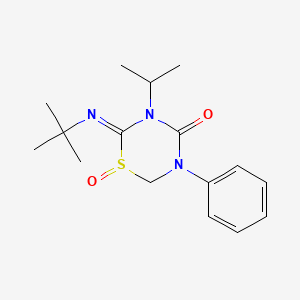

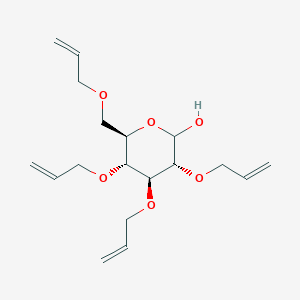
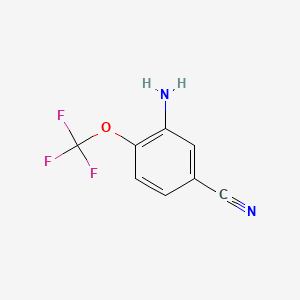
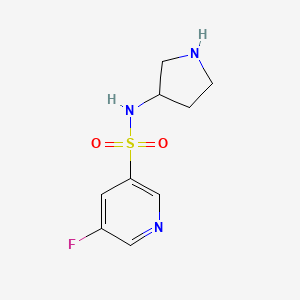

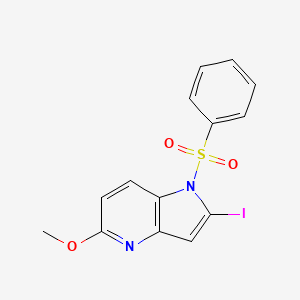
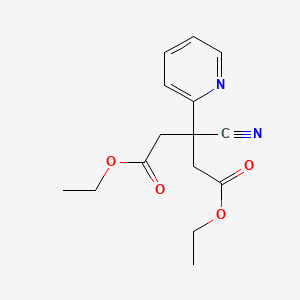

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
